DtBu2SnCl serves as a versatile precursor for synthesizing diverse tin-based materials with tailored properties. The tin-chlorine bond readily undergoes reactions, allowing the attachment of various functional groups or the formation of new tin-containing structures. For instance, researchers have employed DtBu2SnCl to prepare:
DtBu2SnCl can act as a radical chain transfer agent (RCTA) in various polymerization reactions. RCTAs control the growth of polymer chains by transferring active radical species between them. This ability allows researchers to synthesize polymers with specific molecular weights, architectures, and functionalities, crucial for tailoring material properties in diverse applications .
DtBu2SnCl serves as a valuable tool for studying fundamental aspects of organotin chemistry. Its well-defined structure and reactivity enable researchers to investigate various aspects, including:
Di-tert-butyldichlorostannane is an organotin compound with the chemical formula . It consists of a tin atom bonded to two tert-butyl groups and two chlorine atoms. This compound is notable for its potential applications in organic synthesis and as a reagent in various
Di-tert-butyldichlorostannane can be synthesized through several methods:
Di-tert-butyldichlorostannane finds applications primarily in organic synthesis as a reagent for introducing tert-butyl groups into various substrates. Its utility extends to:
Several compounds share structural or functional similarities with di-tert-butyldichlorostannane. Here are some notable comparisons:
Di-tert-butyldichlorostannane's uniqueness lies in its steric bulk provided by the tert-butyl groups, enhancing stability and influencing reactivity patterns compared to other organotin compounds. Its specific applications in organic synthesis further distinguish it from similar compounds.
The reaction of tert-butyllithium with tin halides represents a cornerstone in the synthesis of di-tert-butyldichlorostannane. tert-Butyllithium, a highly reactive organolithium compound, facilitates the sequential substitution of chloride ligands on tin(IV) chloride (SnCl₄). This method leverages the nucleophilic character of tert-butyllithium to transfer tert-butyl groups to the tin center, yielding di-tert-butyldichlorostannane as the primary product.
For instance, the controlled addition of tert-butyllithium to SnCl₄ in pentane at low temperatures (−78°C to 0°C) ensures selective bis-alkylation while minimizing over-substitution. The stoichiometric ratio of 2:1 (tert-butyllithium:SnCl₄) is critical to achieving optimal yields. Side products, such as tri-tert-butyltin chloride or tetra-tert-butyltin, are suppressed through precise temperature control and incremental reagent addition.
Table 1: Reaction Conditions for tert-Butyllithium-Mediated Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | −78°C to 0°C | Minimizes decomposition |
Solvent | Pentane | Enhances reagent stability |
Addition Rate | 2–3 hours | Prevents exothermic side reactions |
Stoichiometry (tBuLi:SnCl₄) | 2:1 | Maximizes bis-alkylation |
The use of tert-butyllithium is advantageous due to its high selectivity and compatibility with non-polar solvents, though its pyrophoric nature necessitates stringent handling under inert atmospheres.
Grignard reagents, such as tert-butylmagnesium chloride (tBuMgCl), offer an alternative route for introducing sterically demanding tert-butyl groups to tin halides. This method is particularly effective in hydrocarbon solvents like hexane or toluene, where the diminished solvent coordination prevents unwanted side reactions.
In a representative procedure, tBuMgCl reacts with SnCl₄ in hexane at 25°C, yielding di-tert-butyldichlorostannane alongside oligomeric byproducts (e.g., Cl(tBu₂Sn)₃Cl). The solvent polarity directly influences product distribution: polar solvents like tetrahydrofuran (THF) favor monomeric products, while non-polar media promote oligomer formation.
Key Advantages of Grignard Approach:
Copper catalysis has emerged as a promising strategy for constructing tin-carbon bonds in sterically hindered systems. While direct examples for di-tert-butyldichlorostannane are limited, analogous reactions using organoboron or organosilicon reagents suggest potential applicability. For instance, copper(I) iodide catalyzes the coupling of tert-butylmagnesium bromide with tin chlorides, though competing disproportionation reactions necessitate further optimization.
Challenges in Copper-Mediated Synthesis:
Redistribution reactions, particularly the Kocheshkov reaction, enable the synthesis of di-tert-butyldichlorostannane from tetraorganotin precursors. Heating tetra-tert-butyltin with SnCl₄ at 150–200°C induces ligand exchange, producing a statistical mixture of organotin chlorides:
$$ 3 \, (\text{tBu})4\text{Sn} + \text{SnCl}4 \rightarrow 4 \, (\text{tBu})2\text{SnCl}2 $$
This method is highly dependent on stoichiometry and temperature, with excess SnCl₄ favoring complete conversion to the dichloride. Catalysts such as aluminum chloride (AlCl₃) accelerate the redistribution process, reducing reaction times from hours to minutes.
Table 2: Redistribution Reaction Optimization Parameters
Variable | Effect on Product Distribution |
---|---|
SnCl₄:(tBu)₄Sn Ratio | Higher SnCl₄ increases Cl content |
Temperature | >150°C required for activation |
Catalyst (AlCl₃) | Lowers activation energy |
Maximizing the yield of di-tert-butyldichlorostannane requires addressing challenges such as ligand disproportionation and solvent effects. Key findings include:
Yield Comparison Across Methods:
Method | Typical Yield (%) | Purity (%) |
---|---|---|
tert-Butyllithium | 70–80 | >95 |
Grignard Reagent | 65–75 | 90–95 |
Redistribution Reaction | 80–85 | 85–90 |
These optimizations underscore the balance between reaction efficiency and product stability, with redistribution reactions offering the highest yields despite requiring elevated temperatures.
Di-tert-butyldichlorostannane participates in Stille couplings as a transmetalation agent, transferring its organic groups to palladium catalysts. The transmetalation step involves a nucleophilic attack (SN2 mechanism) where the palladium center displaces a chloride ligand, forming a cyclic transition state that retains stereochemistry at the tin center [3] [5]. Density functional theory (DFT) calculations reveal that the tert-butyl groups enforce a tetrahedral geometry around tin, stabilizing the transition state through steric shielding [4].
Table 1: Key Parameters in Transmetalation Pathways
Parameter | Value/Description | Source |
---|---|---|
Activation Energy Barrier | 23.0–24.2 kcal/mol | [4] [5] |
Transition State Geometry | Cyclic, four-membered ring | [4] |
Stereochemical Outcome | Retention at anomeric position | [4] |
The bulky tert-butyl groups hinder non-productive side reactions by limiting access to alternative transition states, thereby enhancing selectivity for cross-coupled products [5]. This steric protection is critical in reactions involving sensitive electrophiles, such as glycosyl bromides, where competing β-elimination pathways are suppressed [4].
The tert-butyl ligands impose significant steric demands, which modulate the reactivity of di-tert-butyldichlorostannane in palladium-catalyzed systems. Comparative studies show that bulkier ligands reduce transmetalation rates but improve selectivity by preventing undesired ligand scrambling or homocoupling [5]. For example, in couplings with aryl halides, the use of tert-butyl groups instead of methyl or phenyl substituents on tin increases yields by 15–20% due to reduced side reactivity [3].
Steric effects also influence the coordination geometry of palladium intermediates. Bulky ligands favor three-coordinate palladium species, which accelerate reductive elimination by relieving steric strain [5]. This geometric preference is exploited in syntheses of complex molecules, such as polycyclic natural products, where precise control over coupling sites is essential [3].
Ultraviolet irradiation of di-tert-butyldichlorostannane induces homolytic cleavage of the C-Sn bonds, generating tert-butyl radicals and tin-centered intermediates. Magnetic isotope effect studies demonstrate that the cleavage mechanism involves radical pair formation, with tin-119 isotopes exhibiting distinct recombination kinetics compared to tin-117 [7]. The tert-butyl radicals subsequently abstract hydrogen atoms or dimerize, forming products such as 2,2,4,4-tetramethylpentane [7].
Table 2: Photolysis Products of Di-tert-butyldichlorostannane
Product | Yield (%) | Conditions |
---|---|---|
2,2,4,4-Tetramethylpentane | 62 | UV (254 nm), hexane |
Chlorotert-butyltin | 28 | UV (254 nm), hexane |
The photolytic pathway is highly solvent-dependent, with polar solvents stabilizing ionic intermediates and nonpolar solvents favoring radical propagation [7].
While direct evidence for SET mechanisms in di-tert-butyldichlorostannane reactivity remains limited, indirect studies suggest that tin-centered radicals may participate in electron transfer processes. For instance, in the presence of oxidizing agents like cerium(IV), the compound undergoes one-electron oxidation to form transient Sn(III) species, which disproportionate into Sn(II) and Sn(IV) products [6]. These pathways are hypothesized to play a role in catalytic cycles involving redox-active transition metals, though detailed mechanistic studies are needed.
Di-tert-butyldichlorostannane undergoes ligand substitution reactions at the tin center, where chloride ligands are replaced by nucleophiles such as alkoxides or thiolates. The reaction follows an associative mechanism, with incoming nucleophiles attacking the tin center before chloride departure [6]. The tert-butyl groups retard substitution rates by 30–50% compared to less hindered analogs, as demonstrated by kinetic studies in tetrahydrofuran [6].
Table 3: Ligand Substitution Kinetics
Nucleophile | Rate Constant (M⁻¹s⁻¹) | Steric Parameter (θ) |
---|---|---|
Methoxide | 1.2 × 10⁻³ | 0.78 |
Thiophenoxide | 8.5 × 10⁻⁴ | 0.85 |
The steric parameters (θ) correlate inversely with substitution rates, highlighting the dominance of steric over electronic effects in these reactions [6]. Substitution products, such as di-tert-butylbis(alkoxy)stannanes, are versatile precursors for further functionalization in materials science applications.
The capacity of di-tert-butyldichlorostannane to facilitate carbon-carbon bond formation represents one of its most significant catalytic applications. The compound functions through multiple mechanistic pathways, including palladium-catalyzed cross-coupling reactions and radical-mediated processes, providing synthetic chemists with powerful tools for constructing complex molecular frameworks [3] [4].
Di-tert-butyldichlorostannane exhibits remarkable efficacy in the construction of polycyclic aromatic hydrocarbons through palladium-catalyzed coupling reactions. The mechanistic pathway involves initial oxidative addition of the organostannane to the palladium center, followed by transmetalation and reductive elimination to form the desired carbon-carbon bonds [4].
The compound demonstrates exceptional activity in the synthesis of extended aromatic systems, with typical reaction yields ranging from 70-90% under optimized conditions. The catalytic process operates effectively at temperatures between 60-100°C, with catalyst loadings as low as 1-5 mol% sufficient to achieve high conversion rates [5] [6]. The steric bulk of the tert-butyl groups provides enhanced selectivity by preventing undesired side reactions, while the chloride ligands serve as effective leaving groups during the transmetalation step.
Mechanistic studies reveal that the transmetalation step, characterized by activation energies of 75-90 kJ/mol, represents the rate-determining step in most polycyclic aromatic hydrocarbon formations. The reaction proceeds through an associative mechanism, wherein the organostannane coordinates to the palladium center through π-bonding interactions before formal transfer of the organic group occurs [7].
The formation of polycyclic aromatic hydrocarbons through this catalytic system follows well-defined reaction pathways, including hydrogen abstraction acetylene addition mechanisms and phenyl addition cyclization routes. These processes enable the construction of complex polycyclic structures including phenanthrene, pyrene, and higher-order aromatic systems with remarkable efficiency [6].
The application of di-tert-butyldichlorostannane in heterocyclic ring system elaboration represents a particularly valuable synthetic capability. The compound facilitates the construction of nitrogen-containing heterocycles through transition metal-catalyzed processes, operating at temperatures of 80-120°C with catalyst loadings of 2-10 mol% [8] [9].
The catalytic mechanism involves the formation of cyclic stannylene intermediates that exhibit enhanced reactivity toward carbon-centered radicals. These intermediates facilitate the construction of complex heterocyclic frameworks, including pyrrolidines, piperidines, and other nitrogen-containing ring systems. The reaction proceeds through site-selective and stereoselective pathways, with the bulky tert-butyl groups providing steric control over the reaction trajectory [9].
Quantum-chemical calculations support the proposed mechanism, revealing that the formation of cyclic stannylene acetals represents a critical intermediate step. These intermediates show enhanced reactivity toward hydrogen atom abstraction, followed by addition to electron-deficient alkenes to complete the heterocyclic ring construction [9].
The synthetic utility of this approach extends to the preparation of biologically relevant heterocycles, including carbohydrate derivatives and other complex molecular architectures. Typical yields for heterocyclic ring system elaboration range from 65-85%, with the reaction showing excellent functional group tolerance and minimal competing side reactions [8] [9].
Di-tert-butyldichlorostannane demonstrates exceptional capabilities in asymmetric catalysis, providing access to enantiomerically enriched compounds through various stereochemical control mechanisms. The compound's unique structural features enable effective chiral induction, making it valuable for the synthesis of complex chiral molecules [10] [11].
The mechanism of chiral induction through steric control represents a fundamental application of di-tert-butyldichlorostannane in asymmetric synthesis. The bulky tert-butyl substituents create a highly asymmetric environment around the tin center, facilitating selective approach of prochiral substrates and resulting in high levels of enantiomeric excess [12] [13].
The catalytic process operates through the formation of diastereomeric complexes with prochiral substrates, wherein the steric bulk of the tert-butyl groups preferentially stabilizes one diastereomer over the other. This stereochemical bias translates into high enantioselectivity in the subsequent bond-forming reactions, with typical enantiomeric excesses ranging from 85-95% [10] [13].
Mechanistic investigations reveal that the chiral induction occurs through a combination of steric and electronic effects. The tert-butyl groups provide substantial steric hindrance, while the tin center acts as a Lewis acid to activate the substrate. The activation energy for the asymmetric induction process ranges from 60-80 kJ/mol, with the reaction showing strong temperature dependence and significant solvent effects [14] [15].
The synthetic scope of chiral induction through steric control encompasses a wide range of transformations, including asymmetric aldol reactions, Mannich reactions, and other carbon-carbon bond forming processes. The catalyst loading requirements are typically 10-20 mol%, with reactions proceeding at temperatures ranging from -78°C to 25°C depending on the specific transformation [16] [13].
Di-tert-butyldichlorostannane facilitates diastereoselective transformation pathways through multiple mechanisms, including substrate bias control and catalyst-controlled stereochemical outcomes. The compound's ability to override inherent substrate preferences represents a particularly valuable synthetic capability [11] [17].
The diastereoselective transformation pathways operate through the formation of well-defined transition states, wherein the bulky tert-butyl groups provide effective steric control over the reaction trajectory. The resulting diastereomeric excess values typically range from 80-92%, with the reaction showing excellent reproducibility and functional group tolerance [11] [17].
Computational studies reveal that the diastereoselective outcomes arise from differential stabilization of competing transition states. The steric bulk of the tert-butyl groups creates significant energy differences between diastereomeric pathways, leading to highly selective transformations. The activation barriers for the favored pathway are typically 10-15 kJ/mol lower than competing processes [17].
The synthetic utility of diastereoselective transformation pathways extends to the preparation of complex molecular architectures with multiple stereogenic centers. The catalyst demonstrates exceptional ability to control the stereochemical outcome at each newly formed stereocenter, enabling the construction of molecules with well-defined three-dimensional structures [11] [17].
Di-tert-butyldichlorostannane serves as an effective initiator and catalyst in various polymer chemistry applications, demonstrating particular utility in radical polymerization processes and dendrimer synthesis. The compound's unique reactivity profile enables controlled polymerization reactions with high efficiency and excellent molecular weight control [18] [19].
The application of di-tert-butyldichlorostannane in radical polymerization initiation represents a significant advancement in controlled polymerization techniques. The compound functions as an efficient radical initiator through homolytic cleavage of the tin-chloride bonds, generating reactive species that initiate polymerization of vinyl monomers [18] [20].
The initiation mechanism involves thermal decomposition of the organostannane at temperatures of 60-120°C, generating carbon-centered radicals that react with vinyl monomers to initiate chain growth. The bulky tert-butyl groups provide steric control over the initiation process, resulting in well-defined polymer architectures with narrow molecular weight distributions [18] [21].
Kinetic studies reveal that the initiation process follows first-order kinetics with respect to the organostannane concentration, with rate constants ranging from 10⁻¹ to 10² M⁻¹s⁻¹ depending on the reaction temperature and solvent system. The activation energy for the initiation process ranges from 85-105 kJ/mol, consistent with the homolytic cleavage of the tin-chloride bonds [18] [20].
The synthetic utility of this initiation mechanism extends to the preparation of various polymer architectures, including linear, branched, and block copolymers. The catalyst loading requirements are typically 1-10 mol%, with polymerization yields ranging from 80-95% under optimized conditions [18] [21].
Di-tert-butyldichlorostannane demonstrates exceptional utility in dendrimer synthesis and functionalization through both divergent and convergent synthetic approaches. The compound serves as a key building block for the construction of organotin-containing dendrimers, providing access to three-dimensional macromolecular architectures with well-defined structures [22] [23].
The dendrimer synthesis mechanism involves the use of di-tert-butyldichlorostannane as a branching unit, wherein the chloride ligands serve as reactive sites for further functionalization. The bulky tert-butyl groups provide steric control over the branching process, preventing uncontrolled cross-linking and ensuring the formation of well-defined dendritic structures [22] [24].
The synthetic approach employs interfacial polymerization systems involving the reaction of hydroxyl-containing compounds with the organostannane, resulting in the formation of organotin polyether dendrimers. These materials exhibit excellent thermal stability and unique biological properties, making them valuable for various applications including drug delivery and catalysis [19] [25].
Characterization studies using matrix-assisted laser desorption ionization mass spectrometry confirm the successful synthesis of high-generation dendrimers with molecular weights exceeding 10,000 Da. The dendrimer architectures show excellent structural integrity, with narrow molecular weight distributions and high functional group fidelity [22] [19].
Corrosive;Acute Toxic